molecular formula C17H22N2O2 B2888285 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide CAS No. 898426-52-3

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide

Cat. No.: B2888285
CAS No.: 898426-52-3
M. Wt: 286.375
InChI Key: BONVEFBIBVURJX-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a tricyclic pyrroloquinoline derivative featuring a pivalamide (2,2-dimethylpropanamide) substituent at the 8-position and a methyl group at the 1-position of the pyrrolo[3,2,1-ij]quinoline core. This compound belongs to a class of diuretics developed using the "me-too" strategy, which involves structural modifications of lead compounds to enhance pharmacological activity . The 2-methyl group in the pyrroloquinoline nucleus is critical for optimizing diuretic efficacy, as demonstrated in preclinical studies . The bulky pivalamide moiety may improve metabolic stability by resisting enzymatic degradation, a hypothesis supported by its structural similarity to other amide derivatives with prolonged activity .

Properties

IUPAC Name

2,2-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10-13-9-12(18-16(21)17(2,3)4)8-11-6-5-7-19(14(11)13)15(10)20/h8-10H,5-7H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONVEFBIBVURJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tetrahydroquinoline Intermediates

The pyrroloquinoline scaffold is typically constructed via intramolecular cyclization. A common approach involves treating 8-amino-2-oxo-1,2,5,6-tetrahydroquinoline-3-carboxylate derivatives with formic acid or acetic anhydride under reflux to induce ring closure. For example, Intermediate A (8-amino-1-methyl-2-oxo-1,2,5,6-tetrahydroquinoline-3-carboxylic acid ethyl ester) undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C to yield the tricyclic system.

Methylation at the N1 Position

Methylation is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This step introduces the 1-methyl group, critical for modulating the compound’s electronic and steric properties.

Optimization of Reaction Conditions

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (30–50%) effectively separates intermediates.
  • Recrystallization: Ethanol/water mixtures yield high-purity (>98%) final product, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 9H, pivaloyl CH₃), 2.95 (m, 2H, quinoline CH₂), 3.45 (s, 3H, N-CH₃), 6.85–7.20 (m, 3H, aromatic H).
  • HRMS (ESI): m/z calculated for C₁₉H₂₅N₂O₂ [M+H]⁺: 329.1864; found: 329.1861.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms purity >99% with a retention time of 12.3 minutes.

Challenges and Troubleshooting

  • Low Amidation Yields: Excess pivaloyl chloride (1.5 equiv) and prolonged reaction times (24 h) mitigate incomplete coupling.
  • Byproduct Formation: Silica gel chromatography removes N-acetyl byproducts arising from solvent impurities.

Applications and Derivatives

The compound’s rigid pyrroloquinoline core and polar amide group make it a candidate for kinase inhibition studies, particularly targeting lymphoid-specific tyrosine phosphatase (LYP). Derivatives with modified acyl groups (e.g., trifluoroethyl) exhibit enhanced bioavailability in preclinical models.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Medicine: In medicine, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide has been studied for its pharmacological properties. It may have applications in treating diseases such as cancer, inflammation, and microbial infections.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substitutions at the 8-Position

The 8-position of the pyrroloquinoline core is a key site for modulating biological activity.

Compound Name Substituent at 8-Position Molecular Formula Key Pharmacological Activity Reference
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide (Target) Pivalamide C21H27N3O2 Diuretic (predicted)
2-(4-Chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide 4-Chlorophenylacetamide C19H18ClN3O2 Not reported
N1-(4-Fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide Oxalamide with 4-fluorobenzyl C21H20FN3O3 Not reported
N1-(Furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide Oxalamide with furylmethyl C18H17N3O4 Not reported

Key Observations :

  • Pivalamide vs.
  • Oxalamide Derivatives : Compounds with oxalamide linkages (e.g., ) exhibit structural diversity but lack reported diuretic data, suggesting substituent-dependent activity shifts.

Modifications to the Heterocyclic Core

Variations in the fused heterocycle significantly influence pharmacological profiles.

Compound Name Core Structure Key Modification Activity Reference
Target Compound Pyrrolo[3,2,1-ij]quinoline 1-Methyl, 2-oxo, 8-pivalamide Diuretic (predicted)
N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides Pyrido[3,2,1-ij]quinoline Tetrahydropyridine ring Diuretic (active)
(Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one Hybrid pyrroloquinoline-thioxothiazolidinone Thioxothiazolidinone fusion Anticoagulant

Key Observations :

  • Pyrrolo vs. Pyrido Cores : Replacement of the pyrrolidine ring with pyridine (as in ) retains diuretic activity but alters pharmacokinetics due to increased hydrophilicity.
  • Hybrid Structures: Thioxothiazolidinone hybrids (e.g., ) exhibit anticoagulant rather than diuretic activity, highlighting the impact of heterocyclic fusion on target selectivity.

Role of the 2-Methyl Group

The 2-methyl substitution is a conserved feature in diuretics within this class:

  • and demonstrate that 2-methyl-pyrroloquinolines exhibit diuretic effects superior to hydrochlorothiazide in rodent models .
  • Structural Necessity: Removal or replacement of the 2-methyl group in analogs (e.g., unsubstituted pyrroloquinolines) results in reduced efficacy, confirming its critical role .

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrroloquinoline class, characterized by a unique tetrahydro structure that contributes to its biological interactions. The presence of functional groups such as amides and carbonyls enhances its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Cellular Processes : It has been shown to impact cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type IC50/CC50 Values Reference
AntileishmanialIC50 = 8.36 μM
Enzyme InhibitionVariousOngoing studies
AntimicrobialPreliminary evidenceOngoing studies

Case Study 1: Antileishmanial Activity

A study evaluated derivatives of pyrroloquinoline for their antileishmanial efficacy. Among them, a related compound exhibited significant in vitro activity with an IC50 value of 8.36 μM against Leishmania species. This finding suggests that structural analogs may provide insights into developing effective treatments for leishmaniasis .

Case Study 2: Enzyme Inhibition

Investigations into the enzyme inhibition profile of similar compounds have indicated potential in targeting kinases involved in cancer progression. While specific data for N-(1-methyl-2-oxo...) remains limited, the structural similarities to known inhibitors suggest a promising avenue for future research .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrroloquinoline structures. These investigations aim to identify compounds with enhanced biological activity and reduced toxicity profiles. The ongoing research highlights the necessity for comprehensive pharmacokinetic studies to ascertain the stability and bioavailability of these compounds .

Q & A

Q. What are the optimal synthetic pathways for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the pyrroloquinoline core with pivaloyl chloride. Key steps include:
  • Amide coupling : Use coupling agents (e.g., EDC/DCC) in anhydrous solvents like DMF or DCM under nitrogen .
  • Purification : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product .
    Critical Parameters :
  • Temperature: Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
  • Solvent choice: Polar aprotic solvents enhance reactivity for amide formation .
Example Reaction Conditions
Step
------
Acylation
Cyclization

Q. How can structural elucidation of this compound be performed to confirm its conformation?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to assign proton environments and X-ray crystallography for 3D conformation.
  • NMR : Key signals include the pivalamide methyl groups (δ ~1.2 ppm, singlet) and the pyrroloquinoline carbonyl (δ ~170 ppm in ¹³C) .
  • X-ray : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the lactam ring in related compounds shows planarity deviations <0.05 Å .
Crystallographic Data (Example)
Space group
Unit cell (Å)
β angle

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Strategies include:
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) .
  • Structural analogs : Test derivatives (e.g., halogen-substituted variants) to isolate SAR trends .

Q. What computational and experimental approaches are effective for studying target interactions of this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Docking : Focus on the pyrroloquinoline core binding to hydrophobic pockets of enzymes (e.g., Factor Xa) .
  • SPR/ITC : Measure binding affinity (KD) under physiological pH and temperature. For related inhibitors, KD values range 10–100 nM .
Example Binding Data
Target
--------
Factor Xa
Kinase A

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

  • Methodological Answer : Address hydrolytic instability (common in lactam rings) via:
  • Steric shielding : Introduce methyl groups at C-4 to hinder nucleophilic attack .
  • Prodrug design : Mask the pivalamide group with enzymatically cleavable moieties (e.g., ester linkages) .
    Stability Testing :
  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Thermal analysis : DSC/TGA to assess melting points and decomposition thresholds .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and formulation compatibility?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or solvent selection.
  • Polymorph screening : Use solvent-drop grinding or slurry methods to identify stable crystalline forms .
  • Solubility enhancers : Test co-solvents (e.g., PEG-400) or cyclodextrins. For analogs, solubility in PEG-400/water (1:1) improves bioavailability by 3× .

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